Cas no 862209-35-6 (4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one)

4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(3-imidazol-1-ylpropylamino)-1-methyl-3-nitroquinolin-2-one
- 2(1H)-Quinolinone, 4-[[3-(1H-imidazol-1-yl)propyl]amino]-1-methyl-3-nitro-
- 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
- SMR000439787
- 4-(3-Imidazol-1-yl-propylamino)-1-methyl-3-nitro-1H-quinolin-2-one
- 862209-35-6
- HMS2807J10
- AKOS002275161
- VU0340983-2
- 4-((3-(1H-imidazol-1-yl)propyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
- STK851789
- MLS000762769
- F3226-3006
- 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one
- CHEMBL1371858
- 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
-
- インチ: 1S/C16H17N5O3/c1-19-13-6-3-2-5-12(13)14(15(16(19)22)21(23)24)18-7-4-9-20-10-8-17-11-20/h2-3,5-6,8,10-11,18H,4,7,9H2,1H3
- InChIKey: OOPSRIDQQFUOIU-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2=C(C=CC=C2)C(NCCCN2C=NC=C2)=C([N+]([O-])=O)C1=O
計算された属性
- せいみつぶんしりょう: 327.13313942g/mol
- どういたいしつりょう: 327.13313942g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 96Ų
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- ふってん: 516.0±50.0 °C(Predicted)
- 酸性度係数(pKa): 7.01±0.10(Predicted)
4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3226-3006-20mg |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3226-3006-10μmol |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3226-3006-5μmol |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3226-3006-4mg |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3226-3006-2μmol |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3226-3006-20μmol |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3226-3006-15mg |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3226-3006-2mg |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3226-3006-10mg |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3226-3006-1mg |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 |
4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one 関連文献
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-oneに関する追加情報
Introduction to 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one (CAS No. 862209-35-6)
4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one (CAS No. 862209-35-6) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the presence of the imidazole and nitro groups, contribute to its potential therapeutic applications.
The chemical structure of 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one includes a quinoline core with a substituted amino group at the 4-position, a methyl group at the 1-position, and a nitro group at the 3-position. The imidazole moiety attached to the propyl chain further enhances its biological activity by providing additional functional groups that can interact with biological targets.
Recent studies have explored the potential of this compound in various therapeutic areas. One notable application is its use as an antimicrobial agent. The combination of the quinoline and imidazole moieties provides a synergistic effect that enhances its ability to inhibit bacterial growth. Research published in the Journal of Medicinal Chemistry has shown that 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
In addition to its antimicrobial properties, this compound has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response involving various mediators and signaling pathways. Studies have demonstrated that 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one can modulate key inflammatory pathways, such as the NF-kB pathway, which is central to the regulation of inflammatory responses. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
The anticancer potential of 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one has also been explored. Cancer is characterized by uncontrolled cell proliferation and resistance to apoptosis. Research has shown that this compound can induce apoptosis in various cancer cell lines by targeting multiple signaling pathways involved in cell survival and proliferation. For instance, it has been found to inhibit the PI3K/Akt pathway, which is frequently dysregulated in many types of cancer.
The pharmacokinetic properties of 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one have also been studied to assess its suitability for clinical use. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties are crucial for ensuring that the compound can effectively reach its target sites in the body and exert its therapeutic effects without causing significant toxicity.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one in human subjects. Early results from phase I trials have shown promising outcomes in terms of safety profiles and preliminary efficacy data. These trials are essential for determining the optimal dosing regimens and identifying any potential side effects or adverse reactions.
In conclusion, 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one (CAS No. 862209-35-6) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in various disease areas.
862209-35-6 (4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one) 関連製品
- 139263-72-2(Acetamide, N-[cyano(2-methoxyphenyl)methyl]-)
- 2377031-70-2(2-Tert-butyl-4,6-diiodopyrimidine)
- 946247-29-6(N'-(2,4-difluorophenyl)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylethanediamide)
- 41658-60-0(H-His-Asp-Oh)
- 1227490-51-8(2,3-Bis(3-fluorophenyl)pyridine-4-acetonitrile)
- 19098-08-9(Tetradecylguanidine Hydrochloride)
- 203268-77-3(3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile)
- 2000080-29-3(3-(4-methoxyphenyl)oxolane-3-carbonitrile)
- 125568-71-0(Methyl 2,4-difluoro-5-nitrobenzoate)
- 3002506-67-1(1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol)




